Bis-SS-C3-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

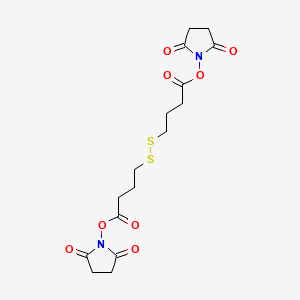

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGMACUPMXOQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester is a homobifunctional, cleavable crosslinker integral to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This compound features a central disulfide bond, designed to remain stable in the bloodstream and undergo cleavage in the reducing intracellular environment of tumor cells, ensuring targeted payload release. Its two N-hydroxysuccinimide (NHS) ester reactive groups enable covalent conjugation to primary amines on the antibody.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound and its sulfonated analog is crucial for their effective application in ADC development. The sulfo-NHS ester variant offers increased aqueous solubility, which can be advantageous in certain bioconjugation protocols.

| Property | This compound | Bis-SS-C3-sulfo-NHS ester |

| CAS Number | 98604-88-7 | 98604-89-8 |

| Molecular Formula | C16H20N2O8S2 | C16H20N2O14S4 |

| Molecular Weight | 432.47 g/mol | 592.60 g/mol |

| Appearance | White to off-white solid | Data not available |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[1] | Water-soluble. |

| Stability & Storage | Store desiccated at -20°C. NHS esters are susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, decreasing to minutes at higher pH values. Stock solutions in anhydrous organic solvents can be stored at -20°C for a limited time. | Store desiccated at -20°C. The sulfo-NHS ester form is somewhat more stable in aqueous solutions than the non-sulfonated version. |

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound allows for the controlled release of a cytotoxic payload within the target cancer cell. This process involves a series of well-defined steps, from initial binding to the cancer cell to the ultimate cytotoxic effect of the released drug.

Signaling Pathway of ADC Action

Caption: Mechanism of action of an ADC utilizing a disulfide-cleavable linker.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome. The high concentration of reducing agents, such as glutathione, within the cytoplasm of the tumor cell cleaves the disulfide bond of the this compound linker. This releases the cytotoxic payload into the cytoplasm, where it can engage its intracellular target, such as DNA or microtubules, ultimately leading to apoptosis (programmed cell death).

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of an ADC using this compound. Optimization of these protocols is recommended for specific antibodies and payloads.

Experimental Workflow for ADC Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of an ADC.

Protocol 1: Antibody Preparation for Conjugation

-

Buffer Exchange: The antibody must be in an amine-free buffer at the appropriate pH for the conjugation reaction. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS ester.

-

Recommended Buffer: Phosphate-buffered saline (PBS) or borate buffer at pH 7.2-8.5.

-

Method: Dialyze the antibody against the conjugation buffer or use a desalting column.

-

-

Concentration Adjustment: Adjust the antibody concentration to a suitable level for the conjugation reaction, typically 2-10 mg/mL.

Protocol 2: Conjugation of this compound to the Antibody

This protocol assumes a pre-synthesis of the payload-linker conjugate where the cytotoxic drug is attached to one of the NHS esters of this compound.

-

Reagent Preparation:

-

Allow the this compound-payload conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the linker-payload conjugate (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker-payload stock solution to the prepared antibody solution while gently stirring. The optimal molar ratio of linker-payload to antibody needs to be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. Protect the reaction from light if any of the components are light-sensitive.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 20-50 mM to react with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated linker-payload, free payload, and any aggregates.

-

Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unconjugated molecules.

-

Tangential Flow Filtration (TFF) / Diafiltration: This method is scalable and efficient for buffer exchange and removing small molecule impurities.

-

Hydroxyapatite Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs) and remove aggregates.

Protocol 4: Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.

-

Methods: Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are commonly used to determine the DAR and the distribution of drug-loaded species.

-

-

Aggregation Analysis: ADCs can be prone to aggregation, which can affect their efficacy and immunogenicity.

-

Method: Size-Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.

-

-

In Vitro Potency: The cytotoxic activity of the ADC is assessed using a relevant cancer cell line.

-

Method: A cell viability assay (e.g., MTS or CellTiter-Glo®) is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.

-

Conclusion

This compound is a valuable tool in the design and synthesis of antibody-drug conjugates. Its disulfide-based cleavable mechanism allows for the targeted delivery and release of cytotoxic payloads within cancer cells, a key feature for developing effective and safer cancer therapies. A thorough understanding of its chemical properties and the optimization of conjugation and purification protocols are paramount to successfully harnessing its potential in the development of novel ADCs. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their ADC programs.

References

An In-depth Technical Guide to Bis-SS-C3-NHS Ester: A Cleavable Linker for Advanced Bioconjugation

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Bis-SS-C3-NHS ester, a bifunctional crosslinker integral to the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers detailed technical information to facilitate the effective use of this versatile reagent.

Core Chemical Properties and Structure

This compound is a cleavable crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups connected by a spacer arm containing a disulfide bond. The NHS esters readily react with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. The disulfide bond within the linker is susceptible to cleavage under reducing conditions, a feature that is exploited in various biological applications, most notably in the design of antibody-drug conjugates (ADCs).

The chemical structure of this compound is presented below:

Chemical Structure:

Quantitative data for this compound are summarized in the following table for easy reference.

| Property | Value | Reference |

| Chemical Formula | C16H20N2O8S2 | [1][2] |

| Molecular Weight | 432.47 g/mol | [1][2] |

| CAS Number | 98604-88-7 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typically) | |

| Solubility | Soluble in organic solvents like DMSO, DMF | |

| Storage Conditions | Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Applications in Drug Development and Research

The primary application of this compound is in the synthesis of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the efficacy and safety of an ADC.

The cleavable disulfide bond in this compound is designed to be stable in the bloodstream during circulation. Upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload. This targeted drug release mechanism minimizes off-target toxicity and enhances the therapeutic window of the drug.

Beyond ADCs, this crosslinker can be used in proteomics research for creating reversible protein-protein conjugates and in the development of other targeted therapeutic and diagnostic agents.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the conjugation of an antibody. These are generalized protocols and may require optimization for specific antibodies and payloads.

Preparation of Reagents

Antibody Preparation:

-

The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, glycine), as these will compete with the NHS ester reaction.

-

If necessary, dialyze or purify the antibody into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

-

Adjust the pH of the antibody solution to 8.0-8.5 using a bicarbonate buffer (0.1 M sodium bicarbonate) for optimal NHS ester reactivity.

-

The recommended antibody concentration is 2-10 mg/mL.

This compound Stock Solution Preparation:

-

NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of the crosslinker in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. A typical concentration is 10 mM.

Antibody Conjugation Procedure

-

Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess of the linker to the antibody. A molar ratio of 10:1 to 20:1 (linker:antibody) is a common starting point for optimization.

-

Reaction: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and other small molecules from the conjugated antibody using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration. The purification buffer should be suitable for the downstream application (e.g., PBS).

Characterization of the Conjugate

The resulting antibody conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and integrity. Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly employed for this purpose.

Visualizing Workflows and Mechanisms

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow for ADC Synthesis

The following diagram outlines the key steps in the synthesis of an antibody-drug conjugate using this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-SS-C3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of Bis-SS-C3-NHS ester, a homobifunctional, cleavable crosslinking agent. This reagent is of significant interest for studying protein-protein interactions, particularly in the fields of proteomics and antibody-drug conjugate (ADC) development.

Core Principles: Structure and Reactivity

This compound is a chemical crosslinker characterized by two key functional components: N-hydroxysuccinimide (NHS) esters at both ends and a central disulfide bond within its spacer arm. The "C3" designation likely refers to a propyl (3-carbon) group adjacent to the disulfide bond, contributing to the spacer arm's length and flexibility.

The molecule's utility stems from its dual-action capability: the NHS esters provide a mechanism for covalent conjugation to primary amines, while the disulfide bond offers a means of cleaving the crosslink under reducing conditions.

Amine-Reactive N-Hydroxysuccinimide (NHS) Esters

The primary mode of action for this compound involves the reaction of its NHS ester groups with primary amines (-NH₂). These amines are predominantly found on the N-terminus of proteins and the side chain of lysine residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, irreversible amide bond and the release of the N-hydroxysuccinimide leaving group.[1][2]

The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2][3] At lower pH values, primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.[4]

Cleavable Disulfide Bond

The central disulfide bond within the this compound spacer arm allows for the reversal of the crosslink under reducing conditions. This feature is particularly advantageous in experimental workflows that require the release of crosslinked molecules for analysis.

Cleavage of the disulfide bond is typically achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The mechanism involves the reduction of the disulfide bond (-S-S-) to two free sulfhydryl groups (-SH).

The choice between DTT and TCEP can depend on the specific application. TCEP is generally more stable, odorless, and effective over a wider pH range. DTT, a thiol-containing reductant, can sometimes interfere with subsequent labeling steps that target sulfhydryl groups.

Quantitative Data

Table 1: Quantitative Parameters of NHS Ester Reactions and Disulfide Cleavage

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | |

| Half-life of Hydrolysis | 4-5 hours | pH 7.0, 0°C | |

| Half-life of Hydrolysis | 10 minutes | pH 8.6, 4°C | |

| Disulfide Bond Cleavage | |||

| DTT Concentration | 10-100 mM | Varies with application | |

| TCEP Concentration | 5-50 mM | Room temperature | |

| TCEP Reaction Time | < 5 minutes | Room temperature |

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are general and may require optimization for specific experimental systems.

General Protein Crosslinking Protocol

This protocol describes the use of this compound to crosslink interacting proteins in solution.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate) at pH 7.2-8.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Reducing agent (e.g., 500 mM DTT or TCEP)

-

SDS-PAGE analysis reagents

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis (Non-cleaved): Analyze a portion of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species.

-

Cleavage: To the remaining sample, add the reducing agent to a final concentration of 20-50 mM. Incubate for 30 minutes at 37°C.

-

Analysis (Cleaved): Analyze the cleaved sample by SDS-PAGE. The disappearance of the higher molecular weight crosslinked bands and the reappearance of the monomeric protein bands confirm the cleavability of the crosslinker.

Pull-Down Assay with a Cleavable Crosslinker

This protocol outlines a pull-down assay to identify protein interaction partners using a "bait" protein crosslinked to its "prey" with this compound.

Materials:

-

Purified "bait" protein with an affinity tag (e.g., GST, His-tag)

-

Cell lysate or a solution containing the putative "prey" protein

-

Affinity resin (e.g., Glutathione or Ni-NTA beads)

-

This compound

-

Wash buffer

-

Elution buffer

-

Reducing agent (DTT or TCEP)

-

Mass spectrometry or Western blot analysis reagents

Procedure:

-

Incubate Bait and Prey: Combine the purified bait protein with the cell lysate and incubate under conditions that favor their interaction.

-

Crosslinking: Add this compound to the mixture and incubate as described in the general crosslinking protocol.

-

Quenching: Stop the crosslinking reaction with a quenching buffer.

-

Capture Bait-Prey Complex: Add the appropriate affinity resin to the mixture and incubate to allow the tagged bait protein (now crosslinked to its prey) to bind to the resin.

-

Wash: Wash the resin several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Cleavage: Elute the crosslinked complex from the resin using an appropriate elution buffer. Subsequently, or concurrently, add a reducing agent to cleave the disulfide bond and release the prey protein from the bait.

-

Analysis: Identify the released prey protein(s) by mass spectrometry or Western blotting.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

This compound and similar cleavable linkers are integral to the design of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.

The mechanism of action for an ADC utilizing a disulfide-based linker is as follows:

-

The ADC binds to the target antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Inside the cell, the higher intracellular concentration of reducing agents like glutathione cleaves the disulfide bond in the linker.

-

The cytotoxic drug is released from the antibody and can then exert its cell-killing effect.

The cleavable nature of the disulfide bond is crucial for the targeted release of the drug payload within the cancer cell, thereby minimizing systemic toxicity.

Conclusion

This compound is a versatile tool for researchers in proteomics and drug development. Its amine-reactive NHS esters allow for efficient covalent crosslinking of proteins, while the cleavable disulfide bond provides a means to reverse these linkages for subsequent analysis or targeted drug release. A thorough understanding of its mechanism of action and the optimization of reaction conditions are crucial for its successful application in elucidating protein-protein interactions and designing next-generation antibody-drug conjugates.

References

The Pivotal Role of the Disulfide Bond in Bis-SS-C3-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-NHS ester, chemically known as Dithiobis(succinimidyl propionate) (DSP) or Lomant's Reagent, is a homobifunctional crosslinking agent integral to contemporary bioconjugation and drug delivery strategies. Its unique architecture, featuring two amine-reactive N-hydroxysuccinimide (NHS) esters at the termini of a spacer arm containing a central disulfide bond, imparts functionalities crucial for the development of advanced therapeutic and diagnostic agents, most notably antibody-drug conjugates (ADCs). The disulfide bond is the cornerstone of this molecule's utility, serving as a cleavable linker that is stable in the extracellular environment but susceptible to cleavage within the reducing intracellular milieu. This guide provides an in-depth technical overview of the core functionalities of this compound, with a particular focus on the critical role of its disulfide bond.

Core Functionality: The Disulfide Bridge

The central disulfide bond in this compound is a bio-reducible linkage. This characteristic is paramount for applications such as ADCs, where the cytotoxic payload must remain conjugated to the antibody in systemic circulation to minimize off-target toxicity, but be efficiently released upon internalization into the target cancer cell. The significant difference in the redox potential between the extracellular and intracellular environments is the primary driver for the selective cleavage of the disulfide bond.

The extracellular space is relatively oxidizing, which helps maintain the integrity of the disulfide bond. In contrast, the cytoplasm has a highly reducing environment due to the high concentration of glutathione (GSH), a tripeptide thiol. This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond in this compound, leading to the release of the conjugated molecule.

Chemical Reactivity and Stability

The reactivity of this compound is conferred by its two NHS ester groups, which react with primary amines (e.g., the ε-amine of lysine residues on proteins) to form stable amide bonds. This reaction is a nucleophilic acyl substitution. The efficiency of this conjugation is highly dependent on the pH of the reaction buffer.

Quantitative Data on NHS Ester Reactivity and Stability

| Parameter | Condition | Value/Observation | Citation(s) |

| Optimal pH for NHS Ester Reaction | Aqueous buffer | 7.2 - 8.5 | [1] |

| NHS Ester Half-life in Aqueous Solution | pH 7.0, 4°C | 4-5 hours | [1] |

| pH 8.6, 4°C | 10 minutes | [1] | |

| Solubility | Water | Insoluble | [2][3] |

| DMSO, DMF | Soluble |

Cleavage of the Disulfide Bond

The disulfide bond in this compound can be cleaved by reducing agents. In a laboratory setting, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose. In vivo, the primary reducing agent responsible for cleavage is glutathione (GSH).

Quantitative Data on Disulfide Bond Cleavage

| Reducing Agent | Concentration | Incubation Conditions | Outcome | Citation(s) |

| Dithiothreitol (DTT) | 10-50 mM | 30 minutes at 37°C | Cleavage of the disulfide bond | |

| 2-Mercaptoethanol (β-ME) | 5% in SDS-PAGE sample buffer | 5 minutes at 100°C | Cleavage of the disulfide bond | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | < 5 minutes at room temperature | Effective reduction of disulfide bonds |

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound (DSP)

This protocol provides a general procedure for crosslinking proteins in solution.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

-

This compound (DSP).

-

Anhydrous DMSO or DMF.

-

Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Reducing agent for cleavage (optional): DTT or TCEP.

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration that favors intramolecular or desired intermolecular crosslinking. A common starting concentration is 1-5 mg/mL.

-

Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a concentration of 10-25 mM.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DSP stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice can help to control the reaction rate and minimize protein degradation.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

-

Analysis: The crosslinked protein can be analyzed by SDS-PAGE. To confirm crosslinking, samples can be run under both reducing (with DTT or β-ME in the loading buffer) and non-reducing conditions. Under non-reducing conditions, crosslinked species will appear as higher molecular weight bands, which should disappear or be reduced in intensity under reducing conditions.

Protocol 2: In Vivo Crosslinking of Cellular Proteins

This protocol is designed for the stabilization of protein-protein interactions within living cells.

Materials:

-

Cultured cells.

-

Phosphate-Buffered Saline (PBS).

-

This compound (DSP).

-

Anhydrous DMSO.

-

Quenching solution: 20 mM Tris-HCl, pH 7.4 in PBS.

-

Lysis buffer.

Procedure:

-

Cell Preparation: Wash cultured cells twice with PBS to remove any amine-containing media components.

-

Prepare Crosslinking Solution: Prepare a 100 mM DSP stock solution in anhydrous DMSO. Immediately before use, dilute the stock solution to a final concentration of 0.1-2 mM in pre-warmed (37°C) PBS. The optimal concentration should be determined empirically.

-

Crosslinking: Add the crosslinking solution to the cells and incubate for 30 minutes at 37°C or for 2 hours on ice.

-

Quench the Reaction: Remove the crosslinking solution and add the quenching solution. Incubate for 15 minutes at room temperature.

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer. The lysate containing the crosslinked protein complexes can then be used for downstream applications such as immunoprecipitation and mass spectrometry.

Visualizations

Caption: Workflow for identifying protein-protein interactions using this compound.

Caption: Reductive cleavage of the disulfide bond in an ADC within the cell.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and proteomics. The strategic placement of a cleavable disulfide bond between two amine-reactive NHS esters allows for the stable conjugation of molecules under physiological conditions and their subsequent release in a reducing environment. This functionality is the cornerstone of its application in creating stimuli-responsive bioconjugates, particularly for targeted drug delivery systems like ADCs. A thorough understanding of its chemical properties, including the kinetics of conjugation and cleavage, is essential for the successful design and implementation of experiments utilizing this crosslinker. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in research and development.

References

An In-Depth Technical Guide to Bis-SS-C3-NHS Ester for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease, and it is a cornerstone of modern drug development. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique for capturing and identifying these interactions within their native cellular environment. This guide focuses on the application of Bis-SS-C3-NHS ester, a homobifunctional, amine-reactive, and thiol-cleavable cross-linker, for the elucidation of PPI networks. This reagent, also widely known as Dithiobis(succinimidyl propionate) (DSP) or Lomant's Reagent, allows for the covalent stabilization of transient and weak protein interactions, which can then be isolated and identified. The cleavable disulfide bond in its spacer arm facilitates the separation of cross-linked proteins for analysis, making it an invaluable tool for structural and interaction proteomics. This document provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, a summary of quantitative data analysis, and visual representations of relevant workflows and signaling pathways.

Introduction to this compound

This compound is a versatile chemical cross-linker designed to covalently link proteins that are in close proximity. Its key features make it particularly well-suited for the study of protein-protein interactions.

Chemical Properties and Mechanism of Action:

This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. These are N-hydroxysuccinimide (NHS) esters that readily react with primary amines (the N-terminus of a protein and the epsilon-amine of lysine residues) to form stable amide bonds. This reaction is most efficient at a pH range of 7.0-9.0.

The spacer arm of the molecule has a length of 12.0 Å and, crucially, contains a disulfide bond. This disulfide bond is stable under normal experimental conditions but can be easily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This cleavability is a significant advantage as it allows for the separation of cross-linked proteins before analysis by techniques like SDS-PAGE and mass spectrometry.

The chemical structure of Dithiobis(succinimidyl propionate) (DSP), a common name for this compound, is shown below:

Data Presentation: Quantitative Analysis of Protein Interactions

A key application of cross-linking is the identification of interaction partners. The following table summarizes data from a study where DSP was used to cross-link protein complexes, which were then purified and identified by mass spectrometry. The data is presented to show the enrichment of identified proteins, providing a quantitative measure of interaction.

| Rank | Protein ID | Gene Symbol | Protein Name | Normalized Spectral Abundance Factor (NSAF) |

| 1 | P62937 | UBA1 | Ubiquitin-like modifier-activating enzyme 1 | 1.54E-02 |

| 2 | P63279 | UBA52 | Ubiquitin-52 amino acid fusion protein | 1.23E-02 |

| 3 | P0CG48 | UBB | Polyubiquitin-B | 1.11E-02 |

| 4 | P0CG47 | UBC | Polyubiquitin-C | 1.05E-02 |

| 5 | Q9Y2L1 | USP15 | Ubiquitin carboxyl-terminal hydrolase 15 | 9.87E-03 |

| 6 | P62987 | HSPA8 | Heat shock cognate 71 kDa protein | 8.54E-03 |

| 7 | P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 7.98E-03 |

| 8 | P11142 | HSPA5 | 78 kDa glucose-regulated protein | 7.51E-03 |

| 9 | P61604 | ACTG1 | Actin, cytoplasmic 2 | 6.99E-03 |

| 10 | P60709 | ACTB | Actin, cytoplasmic 1 | 6.82E-03 |

Table 1: Top 10 Proteins Identified by DSP Cross-linking and Affinity Purification-Mass Spectrometry. The proteins are rank-ordered by their Normalized Spectral Abundance Factor (NSAF), which provides a relative measure of protein abundance in the purified complex. This data is adapted from a study identifying GFP-binding proteins in a DSP cross-linked pulldown experiment.[1]

Experimental Protocols

The following are detailed protocols for the use of this compound (DSP) in protein-protein interaction studies.

In Vivo Cross-linking of Cultured Cells

This protocol is designed for the stabilization of protein interactions within living cells.

Materials:

-

Cultured cells at 80-90% confluency

-

Phosphate-Buffered Saline (PBS)

-

This compound (DSP)

-

Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Cell Preparation: Aspirate the culture medium from the cells and wash the cells twice with ice-cold PBS.

-

Cross-linker Preparation: Immediately before use, prepare a 100 mM stock solution of DSP in DMSO. Then, dilute the stock solution to a final concentration of 1-2.5 mM in ice-cold PBS.[2][3]

-

Cross-linking Reaction: Add the DSP solution to the cells, ensuring complete coverage of the cell monolayer. Incubate for 30 minutes to 2 hours at 4°C with gentle rocking.[2] The optimal time and concentration should be determined empirically for each system.

-

Quenching: Aspirate the DSP solution and quench the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at 4°C with gentle rocking.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to the cells and scrape them from the plate. Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation.

In Vitro Cross-linking of Purified Proteins or Cell Lysates

This protocol is suitable for studying interactions between purified proteins or within a cell lysate.

Materials:

-

Purified proteins or cell lysate in a suitable buffer (e.g., HEPES or PBS, pH 7.2-8.0)

-

This compound (DSP)

-

DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Sample Preparation: Prepare the protein sample at a suitable concentration in an amine-free buffer.

-

Cross-linker Preparation: Prepare a fresh stock solution of DSP in DMSO.

-

Cross-linking Reaction: Add the DSP stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM. The optimal molar excess of the cross-linker over the protein should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Analysis: The cross-linked sample can be analyzed directly by SDS-PAGE or further processed for mass spectrometry. To cleave the disulfide bond, a reducing agent (e.g., DTT or 2-mercaptoethanol) should be added to the sample loading buffer.

Immunoprecipitation of Cross-linked Complexes

This protocol describes the enrichment of a specific protein and its cross-linked interaction partners.

Materials:

-

Clarified cell lysate containing cross-linked proteins

-

Primary antibody specific to the protein of interest

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with adjusted salt concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G beads for 1-2 hours at 4°C to allow for antibody binding.

-

Immunoprecipitation: Add the antibody-conjugated beads to the clarified cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the beads using elution buffer. For mass spectrometry analysis, an elution method that does not introduce interfering substances is preferred. For SDS-PAGE analysis, elution can be done by boiling the beads in SDS-PAGE sample buffer containing a reducing agent to cleave the cross-linker.

Sample Preparation for Mass Spectrometry

Following immunoprecipitation, the protein complexes need to be prepared for mass spectrometry analysis.

Procedure:

-

Protein Elution and Reduction: Elute the protein complexes from the beads. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds of the cross-linker.

-

Alkylation: Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.

-

In-solution or In-gel Digestion: Digest the proteins into peptides using a protease such as trypsin. This can be performed directly in the elution buffer (in-solution) or after separating the proteins on an SDS-PAGE gel (in-gel).

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and their corresponding proteins.

Mandatory Visualizations

Experimental Workflow for PPI Analysis using this compound

The following diagram illustrates the general workflow for identifying protein-protein interactions using this compound (DSP) coupled with immunoprecipitation and mass spectrometry.

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Signaling

The nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel whose function and signaling are modulated by a complex network of protein interactions. Studies using cross-linkers like DSP have been instrumental in elucidating the nAChR interactome. The following diagram depicts a simplified signaling pathway downstream of nAChR activation.

Applications in Drug Development

The identification of specific protein-protein interactions is a critical step in the drug discovery and development process. By understanding the composition and dynamics of protein complexes, researchers can:

-

Identify and Validate Novel Drug Targets: Uncovering previously unknown interaction partners of a disease-related protein can reveal new therapeutic targets.

-

Elucidate Drug Mechanism of Action: this compound can be used to study how a drug perturbs protein interaction networks, providing insights into its mechanism of action.

-

Develop PPI Modulators: The detailed structural information obtained from cross-linking studies can aid in the rational design of small molecules or biologics that disrupt or stabilize specific PPIs.

-

Biomarker Discovery: Changes in protein interaction profiles upon drug treatment or in disease states can serve as potential biomarkers for drug efficacy or disease progression.

Conclusion

This compound (DSP) is a powerful and versatile tool for the study of protein-protein interactions. Its amine-reactive NHS esters allow for the efficient capture of interacting proteins, while its cleavable disulfide bond simplifies downstream analysis. The protocols and data presented in this guide provide a framework for the successful application of this cross-linker in elucidating the complex web of protein interactions that govern cellular function. For researchers and drug development professionals, a thorough understanding and application of this technology can significantly accelerate the identification of novel therapeutic targets and the development of innovative medicines.

References

Solubility characteristics of Bis-SS-C3-NHS ester

An In-Depth Technical Guide to the Solubility Characteristics of Bis-SS-C3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cleavable crosslinker utilized in the synthesis of antibody-drug conjugates (ADCs)[1]. The solubility of this reagent is a critical parameter that dictates its handling, reaction efficiency, and the overall success of conjugation protocols. This guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon data from structurally similar compounds, particularly those containing the water-solubilizing N-hydroxysulfosuccinimide (sulfo-NHS) group. It includes a summary of its expected solubility profile, detailed experimental protocols for solubility determination, and a discussion of key factors influencing its stability in solution.

Introduction to this compound and the Importance of Solubility

This compound is a homobifunctional crosslinking reagent. Its structure features two sulfo-NHS ester reactive groups at either end of a spacer arm that contains a cleavable disulfide bond. These sulfo-NHS esters readily react with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds[2]. The disulfide bond within the linker allows for the release of a conjugated payload under reducing conditions, a desirable feature in many ADC designs[1][3].

Proper solubilization is the first and one of the most critical steps in any crosslinking procedure. Inadequate dissolution can lead to inaccurate concentration calculations, inefficient reactions, and the introduction of particulates into the sample. The solubility of a crosslinker is primarily determined by its chemical structure. The key to the solubility of this compound lies in its two N-hydroxysulfosuccinimide (sulfo-NHS) rings.

The Role of the Sulfo-NHS Group in Aqueous Solubility

N-hydroxysuccinimide (NHS) esters are widely used for bioconjugation[4]. However, standard NHS esters are often hydrophobic and require dissolution in a polar, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture. The introduction of organic solvents can perturb the delicate three-dimensional structure of proteins, potentially compromising their function.

The "SS" in this compound stands for sulfosuccinimidyl , which contains a negatively charged sulfonate (-SO₃⁻) group on the succinimide ring. This modification dramatically increases the hydrophilicity of the molecule, rendering it soluble in water and aqueous buffers. This allows for crosslinking reactions to be performed entirely in aqueous conditions, which is ideal for most biological applications as it preserves the native conformation and function of proteins.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a robust qualitative profile can be constructed based on the well-documented behavior of its close analog, Bis(sulfosuccinimidyl) suberate (BS3). BS3 also contains two sulfo-NHS ester groups and is known for its excellent water solubility.

For practical purposes, to achieve higher concentrations, gentle warming to 37°C or sonication in an ultrasonic bath can be employed.

Table 1: Expected Solubility Characteristics of this compound

| Solvent Type | Solvent Examples | Expected Solubility | Rationale & Remarks |

| Aqueous Buffers | PBS, HEPES, Borate, Bicarbonate (pH 7-9) | High | The presence of two sulfonate (SO₃⁻) groups imparts excellent water solubility, eliminating the need for organic co-solvents. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | While designed for aqueous use, sulfo-NHS esters can typically be dissolved in these solvents. However, this is often unnecessary. |

| Polar Protic Solvents | Methanol, Ethanol | Slightly Soluble to Insoluble | N-hydroxysuccinimide itself has slight solubility in methanol. However, the larger crosslinker structure may limit this. |

| Non-polar Organic Solvents | Toluene, Chloroform, Hexane | Insoluble | The charged and polar nature of the sulfo-NHS groups makes the molecule incompatible with non-polar solvents. |

Factors Influencing Stability and Reactivity in Solution

Once dissolved, the stability of the this compound is paramount for successful conjugation. The primary factor affecting its stability is the hydrolysis of the sulfo-NHS ester group.

-

pH-Dependent Hydrolysis: The sulfo-NHS ester is susceptible to hydrolysis, a competing reaction that renders the crosslinker inactive. The rate of this hydrolysis is highly dependent on pH. The half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6. Therefore, reactions are typically performed in buffers with a pH range of 7.2 to 8.5, representing a compromise between efficient amine reaction and minimal hydrolysis.

-

Buffer Composition: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing or eliminating crosslinking efficiency. After the desired reaction time, these amine-containing buffers can be used to quench the reaction and terminate any remaining active NHS esters.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of this compound in a specific aqueous buffer, adapted from the reliable shake-flask method.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Calibrated analytical balance

Methodology:

-

Preparation: Set the orbital shaker to a constant temperature (e.g., 25°C).

-

Sample Addition: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached. For example, start by adding 5-10 mg of the solid to 1 mL of the chosen buffer in each vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid. This extended time allows the maximum amount of solute to dissolve.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 x g) for 15-20 minutes.

-

Sample Dilution and Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with the same buffer to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectrophotometry). The N-hydroxysuccinimide group has a characteristic absorbance that can be used for quantification, typically in the 260-280 nm range.

-

Concentration Determination: Measure the absorbance of the diluted sample. Using a pre-established calibration curve for this compound, determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that specific buffer at that temperature.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

References

A-Technical-Guide-to-Water-Soluble-vs-Non-Water-Soluble-NHS-Esters

An-In-Depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

N-hydroxysuccinimide-(NHS)-esters-are-among-the-most-widely-used-reagents-in-bioconjugation,-enabling-the-covalent-labeling-and-crosslinking-of-proteins,-antibodies,-and-other-biomolecules.[1]-Their-popularity-stems-from-their-ability-to-efficiently-and-selectively-react-with-primary-amines-(-NH₂)-to-form-stable-amide-bonds.[1]-This-guide-provides-a-detailed-comparison-of-the-two-primary-classes-of-NHS-esters:-water-soluble-and-non-water-soluble,-helping-researchers-to-make-informed-decisions-for-their-specific-applications.

The-core-difference-between-these-two-classes-lies-in-the-presence-of-a-sulfonate-(-SO₃⁻)-group-on-the-N-hydroxysuccinimide-ring.[][3]-This-single-modification-imparts-water-solubility-to-the-reagent,-fundamentally-altering-its-physical-properties-and-use-cases.

-

Non-water-soluble-NHS-esters -(often-abbreviated-as-NHS-esters)-are-the-traditional-form. They-are-hydrophobic-and-must-be-dissolved-in-an-anhydrous-organic-solvent,-such-as-dimethyl-sulfoxide-(DMSO)-or-dimethylformamide-(DMF),-before-being-added-to-an-aqueous-reaction-mixture.[4]

-

Water-soluble-NHS-esters -(commonly-known-as-Sulfo-NHS-esters)-contain-a-negatively-charged-sulfonate-group.-This-group-makes-the-molecule-soluble-in-aqueous-buffers,-eliminating-the-need-for-organic-solvents-in-the-reaction-mixture.

Core-Reaction-Chemistry

Both-NHS-and-Sulfo-NHS-esters-target-primary-amines,-such-as-those-found-on-the-N-terminus-of-a-polypeptide-chain-and-the-side-chain-of-lysine-residues.-The-reaction-proceeds-via-nucleophilic-acyl-substitution,-where-the-amine-attacks-the-carbonyl-carbon-of-the-ester,-releasing-the-N-hydroxysuccinimide-or-N-hydroxysulfosuccinimide-leaving-group-and-forming-a-stable-amide-bond.

The-optimal-pH-for-this-reaction-is-typically-between-7.2-and-8.5.-Below-this-range,-primary-amines-are-protonated-(-NH₃⁺),-making-them-non-nucleophilic.-Above-this-range,-the-rate-of-hydrolysis-of-the-NHS-ester-increases-significantly,-reducing-conjugation-efficiency.

Figure 1. General reaction mechanism of an NHS ester with a primary amine.

Key-Differences-and-Applications

The-choice-between-a-water-soluble-and-a-non-water-soluble-NHS-ester-is-primarily-driven-by-the-experimental-context,-particularly-the-solubility-of-the-target-molecule-and-the-location-of-the-reaction.

| Feature | Non-Water-Soluble NHS Esters (e.g., DSS) | Water-Soluble NHS Esters (e.g., BS3) |

| Solubility | Insoluble in aqueous buffers. Requires organic solvents (DMSO, DMF). | Soluble in aqueous buffers (~10 mM). |

| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes due to the charged sulfonate group. |

| Primary Application | Intracellular crosslinking and labeling of biomolecules in organic solvents. | Cell surface labeling; conjugation of proteins in fully aqueous solutions. |

| Reaction Environment | Requires the addition of an organic co-solvent (0.5-10%) to the aqueous reaction. | Can be performed in fully aqueous buffers (e.g., PBS, HEPES), avoiding protein denaturation from organic solvents. |

Quantitative-Data-Summary

The-stability-of-NHS-esters-is-a-critical-factor,-as-they-are-susceptible-to-hydrolysis,-which-competes-with-the-amine-reaction.

Table-1:-Hydrolysis-Half-Life-of-NHS-Esters-in-Aqueous-Solution

| pH | Temperature | Half-Life |

| 7.0 | 0°C | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Ambient | Minutes |

Data-compiled-from-multiple-sources. Sulfo-NHS-esters-are-generally-considered-to-be-slightly-more-stable-in-aqueous-solutions-than-their-non-sulfonated-counterparts.

Table-2:-Solubility-of-NHS-vs.-Sulfo-NHS-Reagents

| Reagent Type | Solvent | Typical Max. Concentration |

| Sulfo-NHS Ester | Water/Aqueous Buffer | 5-10 mg/mL |

| DMSO or DMF | up to 50 mg/mL | |

| NHS Ester | Water/Aqueous Buffer | Generally insoluble |

| DMSO or DMF | Required for stock solution preparation |

Experimental-Protocols

Protocol-1:-General-Protein-Labeling-with-a-Non-Water-Soluble-NHS-Ester

This-protocol-outlines-a-general-procedure-for-conjugating-a-non-water-soluble-NHS-ester-to-a-protein.

Materials:

-

Protein-of-interest-in-an-amine-free-buffer-(e.g.,-Phosphate-Buffered-Saline,-PBS)-at-pH-7.2-8.5.

-

Non-water-soluble-NHS-ester-reagent.

-

Anhydrous-organic-solvent-(DMSO-or-DMF).

-

Quenching-buffer-(e.g.,-1-M-Tris-or-glycine,-pH-8.0).

-

Purification-system-(e.g.,-size-exclusion-chromatography-or-dialysis-cassette).

Procedure:

-

Prepare-Protein-Solution: Dissolve-the-protein-in-the-amine-free-buffer-at-a-concentration-of-1-10-mg/mL.

-

Prepare-NHS-Ester-Stock-Solution: Immediately-before-use,-prepare-a-stock-solution-of-the-NHS-ester-(e.g.,-10-mg/mL)-in-anhydrous-DMSO-or-DMF.

-

Reaction: Add-a-10-to-20-fold-molar-excess-of-the-dissolved-NHS-ester-to-the-protein-solution.-The-final-concentration-of-the-organic-solvent-should-be-kept-low-(typically-<10%)-to-avoid-protein-denaturation.

-

Incubation: Incubate-the-reaction-for-1-2-hours-at-room-temperature-or-2-4-hours-at-4°C.

-

Quenching: Stop-the-reaction-by-adding-the-quenching-buffer-to-a-final-concentration-of-20-50-mM-to-consume-any-unreacted-NHS-ester.-Incubate-for-an-additional-15-30-minutes.

-

Purification: Remove-excess,-unreacted-reagent-and-byproducts-by-size-exclusion-chromatography-or-dialysis.

Protocol-2:-Cell-Surface-Protein-Labeling-with-a-Water-Soluble-Sulfo-NHS-Ester

This-protocol-is-designed-for-labeling-proteins-on-the-surface-of-intact,-live-cells,-leveraging-the-membrane-impermeability-of-Sulfo-NHS-esters.

Materials:

-

Suspension-or-adherent-cells.

-

Ice-cold,-amine-free-buffer-(e.g.,-PBS,-pH-7.2-8.0).

-

Water-soluble-Sulfo-NHS-ester-reagent-(e.g.,-Sulfo-NHS-Biotin).

-

Ice-cold-quenching-buffer-(e.g.,-PBS-containing-100-mM-glycine-or-Tris).

Procedure:

-

Cell-Preparation: Harvest-cells-and-wash-them-2-3-times-with-ice-cold-PBS-to-remove-any-amine-containing-culture-media. Resuspend-the-cell-pellet-in-ice-cold-PBS.

-

Prepare-Sulfo-NHS-Ester-Solution: Immediately-before-use,-dissolve-the-Sulfo-NHS-ester-reagent-in-ice-cold-PBS-to-the-desired-final-concentration-(e.g.,-0.5-1-mg/mL).

-

Reaction: Add-the-Sulfo-NHS-ester-solution-to-the-cell-suspension.

-

Incubation: Incubate-on-ice-for-30-minutes-to-1-hour-with-gentle-mixing. Performing-the-reaction-on-ice-minimizes-the-internalization-of-the-label.

-

Quenching: Pellet-the-cells-by-centrifugation-and-aspirate-the-supernatant. Add-ice-cold-quenching-buffer-to-the-cells-and-incubate-for-10-15-minutes-on-ice-to-quench-any-unreacted-reagent.

-

Final-Washes: Wash-the-cells-3-times-with-ice-cold-PBS-to-remove-excess-reagent-and-quenching-buffer. The-labeled-cells-are-now-ready-for-downstream-processing-(e.g.,-lysis,-protein-extraction,-and-analysis).

Visualization-of-Workflows-and-Logic

Decision-Making-Workflow

The-following-diagram-illustrates-a-decision-making-process-for-selecting-the-appropriate-NHS-ester.

Figure 2. Logic diagram for selecting an NHS ester based on application.

Experimental-Workflow-for-Bioconjugation

This-diagram-provides-a-high-level-overview-of-the-typical-experimental-workflow-for-protein-conjugation.

Figure 3. High-level experimental workflow for NHS ester bioconjugation.

References

The Significance of Spacer Arm Length: A Technical Guide to Bis-SS-C3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the choice of a crosslinking reagent is paramount to experimental success. Among the vast array of available tools, homobifunctional, cleavable crosslinkers play a pivotal role in studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules. This guide focuses on a specific and widely used reagent known by several names, including Bis-SS-C3-NHS ester , Dithiobis(succinimidyl propionate) (DSP) , and Lomant's Reagent .

This molecule is characterized by three key features: two amine-reactive N-hydroxysuccinimide (NHS) ester groups, a central disulfide (SS) bond that allows for cleavage, and a spacer arm that dictates the distance between conjugated molecules. This document provides an in-depth analysis of the spacer arm's length and its profound significance in experimental design and outcome.

Core Properties of this compound (DSP)

This compound is a membrane-permeable crosslinker, enabling the study of intracellular protein interactions.[1] Its core properties are summarized below.

| Property | Value | Reference(s) |

| Synonyms | DSP, DTSP, Lomant's Reagent, 3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester) | [][3] |

| CAS Number | 57757-57-0 | [] |

| Molecular Formula | C₁₄H₁₆N₂O₈S₂ | |

| Molecular Weight | 404.42 g/mol | |

| Spacer Arm Length | 12.0 Å (8 atoms) | |

| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | |

| Target Specificity | Primary Amines (-NH₂) | |

| Cleavability | Yes, disulfide bond is cleaved by reducing agents (DTT, TCEP, 2-Mercaptoethanol) | |

| Solubility | Soluble in organic solvents (DMSO, DMF) at ~30 mg/mL. Sparingly soluble in aqueous buffers. | |

| Optimal Reaction pH | 7.0 - 9.0 |

The Critical Role of the 12.0 Å Spacer Arm

The spacer arm of a crosslinker is the region that connects its reactive ends. The 12.0 Å length of the this compound's spacer arm is a defining feature that significantly influences its application and efficacy.

Balancing Reach and Resolution

The length of the spacer arm represents a trade-off between crosslinking efficiency and spatial resolution.

-

Increased Flexibility and Reach : Longer spacer arms provide greater flexibility, which can help overcome steric hindrance and increase the probability of forming crosslinks between target molecules, especially in complex systems. This is advantageous for proteome-wide interaction studies where capturing a wide range of interactions is the primary goal.

-

Higher Spatial Resolution : Conversely, shorter spacer arms provide more precise distance constraints. A 12.0 Å spacer, classified as short-to-medium, is ideal for mapping protein structures or identifying interaction sites with higher resolution, as it confirms that the linked amino acid residues are in close proximity.

Enabling Intra- and Intermolecular Crosslinking

The 12.0 Å length is versatile, making it suitable for both intramolecular (within the same protein) and intermolecular (between different proteins) crosslinking. This allows researchers to probe both the tertiary/quaternary structure of a single protein complex and to identify its binding partners.

Impact on Antibody-Drug Conjugate (ADC) Design

In the context of ADCs, the linker, including its spacer arm, is a critical component that connects the antibody to the cytotoxic payload. The spacer's length and composition can affect the stability, solubility, and efficacy of the entire ADC construct. A disulfide-based linker like this compound allows for the conditional release of the drug. The ADC binds to a target on the cancer cell surface, is internalized, and encounters the reducing environment of the cell, which cleaves the disulfide bond and releases the payload.

dot graph Logic_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Logical Relationship: Spacer Arm Length and Function", labelloc="t", size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

// Nodes Length [label="Spacer Arm Length\n(e.g., 12.0 Å)", fillcolor="#F1F3F4", fontcolor="#202124"]; Flexibility [label="Flexibility & Reach", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Spatial Resolution", fillcolor="#F1F3F4", fontcolor="#202124"]; StericHindrance [label="Overcomes Steric\nHindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efficiency [label="Higher Crosslinking\nEfficiency", fillcolor="#34A853", fontcolor="#FFFFFF"]; Constraint [label="Precise Distance\nConstraint", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application1 [label="Application:\nProteome-Wide Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Application2 [label="Application:\nStructural Mapping", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead="normal"]; Length -> Flexibility [label="Determines"]; Length -> Resolution [label="Inversely\nRelated To"]; Flexibility -> StericHindrance; StericHindrance -> Efficiency; Efficiency -> Application1; Resolution -> Constraint; Constraint -> Application2; }

Caption: Relationship between spacer arm length and its functional consequences.

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking in Solution

This protocol provides a general procedure for crosslinking proteins in a purified or semi-purified sample.

Materials:

-

This compound (DSP)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample(s) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2-8.0

-

Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine

-

Reducing Agent (for cleavage): 50 mM Dithiothreitol (DTT) or TCEP

-

Desalting column for purification

Procedure:

-

Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to create a 25 mM stock solution (e.g., 10 mg DSP in ~989 µL DMSO).

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer (Tris or glycine buffers will compete with the reaction) at a concentration of 0.25-5 mg/mL.

-

Initiate Crosslinking Reaction: Add the DSP stock solution to the protein sample to achieve a final DSP concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSP.

-

Purification: Remove excess non-reacted crosslinker and quenching buffer using a desalting column or dialysis.

-

Analysis: Analyze the crosslinked products using SDS-PAGE (under non-reducing conditions), mass spectrometry, or other relevant techniques.

-

(Optional) Cleavage of Crosslinks: To cleave the disulfide bond, incubate the sample with 50 mM DTT at 37°C for 30 minutes before analysis by SDS-PAGE under reducing conditions.

dot graph Workflow_Diagram { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Experimental Workflow: Protein Crosslinking", labelloc="t", size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepDSP [label="1. Prepare 25 mM DSP\nStock in DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; PrepProt [label="2. Prepare Protein Sample\nin Amine-Free Buffer\n(pH 7.2-8.0)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="3. Add DSP to Protein\nIncubate 30-60 min @ RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="4. Quench Reaction\nwith 1M Tris (15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(Desalting / Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Analyze Crosslinked Product\n(e.g., SDS-PAGE, MS)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="7. (Optional) Cleave Disulfide\nwith DTT / TCEP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#202124"]; Start -> PrepDSP; PrepDSP -> React; PrepProt -> React; React -> Quench; Quench -> Purify; Purify -> Analysis; Analysis -> End; Analysis -> Cleave [style=dashed, label=" for cleavage analysis"]; Cleave -> End; }

Caption: General workflow for in-solution protein crosslinking with DSP.

Protocol 2: General Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conceptual steps for conjugating a drug payload to an antibody via the lysine residues using this compound. This process requires significant optimization.

Materials:

-

Antibody (e.g., Trastuzumab for HER2 targeting) in an amine-free buffer

-

Drug-Linker intermediate with a primary amine for reaction with the second NHS ester, or a drug that is pre-functionalized. (This protocol assumes a two-step process).

-

This compound (DSP)

-

Anhydrous DMSO or DMF

-

Reaction and Purification Buffers (e.g., PBS, pH 7.4)

-

Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation: Prepare the antibody in a suitable reaction buffer at a concentration of 2-10 mg/mL. The buffer must be free of primary amines.

-

First Conjugation Step (Antibody-Linker):

-

Dissolve DSP in DMSO to a known concentration.

-

Add a controlled molar excess of DSP to the antibody solution. The ratio will determine the final drug-to-antibody ratio (DAR) and must be empirically determined.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification of Antibody-Linker: Remove excess, unreacted DSP immediately using TFF or a desalting column to prevent hydrolysis and side reactions.

-

Second Conjugation Step (Attaching Payload):

-

Prepare the amine-containing drug payload, dissolving it in a compatible solvent.

-

Add the drug payload to the purified Antibody-Linker conjugate.

-

Incubate to allow the second NHS ester on the linker to react with the amine on the drug.

-

-

Final Purification: Purify the final ADC product to remove any unconjugated drug and linker fragments. TFF or SEC are commonly used.

-

Characterization: Characterize the final ADC for DAR, aggregation, purity, and binding affinity to its target antigen.

Application Example: ADC Targeting the HER2 Signaling Pathway

This compound is an effective linker for creating ADCs that target cancer cells. A prominent target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways like PI3K/AKT and RAS/MEK/MAPK, promoting cell proliferation and survival.

An ADC designed with a disulfide linker can exploit this biology. The antibody component (e.g., Trastuzumab) directs the ADC to HER2-positive cancer cells. The subsequent steps are illustrated below.

// Edges edge [color="#202124", fontname="Arial", fontsize=9]; ADC -> HER2 [label="1. Binding"]; HER2 -> Internalization [style=invis]; Internalization -> Endosome [label="2. Internalization"]; Endosome -> Lysosome [label="3. Trafficking"]; Lysosome -> ReleasedDrug [label="4. Disulfide Cleavage\n& Drug Release"]; ReleasedDrug -> Apoptosis [label="5. Induces Cell Death"]; }

Caption: ADC binding, internalization, and payload release in a HER2+ cell.

This targeted delivery mechanism ensures that the potent cytotoxic drug is released preferentially inside cancer cells, minimizing damage to healthy tissues and improving the therapeutic window. The cleavable nature of the disulfide bond in this compound is therefore a design feature critical to the success of this therapeutic strategy.

References

The Technical Application of Bis-SS-C3-NHS Ester in Targeted Drug Delivery: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. Bis-SS-C3-NHS ester has emerged as a key player in the realm of cleavable linkers, offering a disulfide-based mechanism for intracellular drug release. This technical guide provides a comprehensive overview of the core applications of this compound in targeted drug delivery, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in this field.

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters and a central disulfide bond.[1] The NHS esters provide reactivity towards primary amines on the antibody, while the disulfide bond serves as a cleavable trigger in the reducing environment of the cell.[2] This design allows for stable drug conjugation in systemic circulation and targeted release of the payload within the cancer cell, thereby enhancing the therapeutic window.

Core Principles and Mechanism of Action

The functionality of this compound is rooted in two key chemical reactions: amine-reactive conjugation and disulfide cleavage.

1. Amine-Reactive Conjugation: The N-hydroxysuccinimide (NHS) esters at both ends of the linker react with primary amine groups, predominantly the ε-amino groups of lysine residues on the surface of a monoclonal antibody. This reaction forms a stable amide bond, covalently attaching the linker to the antibody.[3] The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the amine groups are deprotonated and thus nucleophilic.

2. Disulfide Cleavage: The disulfide bond within the linker is stable in the bloodstream.[4] However, upon internalization of the ADC into a target cell, it is exposed to a significantly higher concentration of reducing agents, most notably glutathione (GSH).[5] The intracellular concentration of GSH (1-10 mM) is substantially higher than in the blood plasma (~5 µM). This reductive environment facilitates the cleavage of the disulfide bond, releasing the conjugated drug.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs using this compound.

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol outlines the steps for conjugating a drug molecule (containing a suitable reactive group) to an antibody using the this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Drug molecule with a primary amine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Dialyze the antibody into the Conjugation Buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL.

-

Linker-Drug Preparation:

-

Dissolve the drug molecule in anhydrous DMSO to a concentration of 10-20 mM.

-

Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

-

React the amine-containing drug with a molar excess of this compound in DMSO for 1-2 hours at room temperature to form the drug-linker complex.

-

-

Conjugation Reaction:

-

Add the activated drug-linker complex to the antibody solution. The molar ratio of the linker-drug to the antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5- to 20-fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting ADC from unconjugated drug, linker, and other reaction components using a pre-equilibrated size-exclusion chromatography (SEC) column.

-

Characterization: Characterize the purified ADC for concentration, DAR, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Method: UV-Vis Spectroscopy

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

-

Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.

Note: This method requires that the drug has a distinct absorbance peak away from the protein's absorbance at 280 nm.

Protocol 3: In Vitro Plasma Stability Assay

Assessing the stability of the ADC in plasma is crucial to predict its in vivo performance.

Procedure:

-

Incubate the ADC in human plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma-ADC mixture.